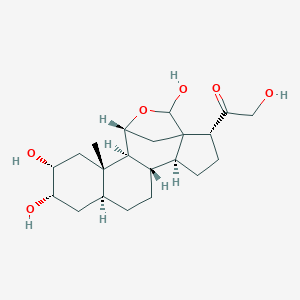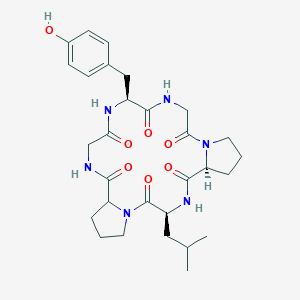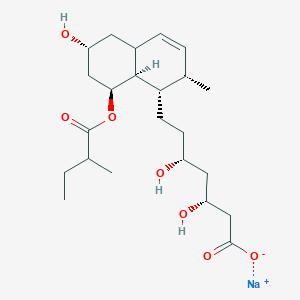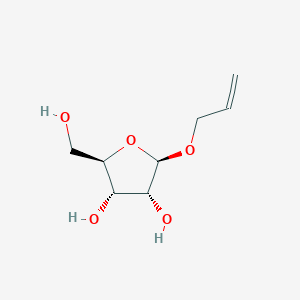![molecular formula C16H12ClN3OS2 B237906 N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide, commonly known as BTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTCA is a thioamide derivative of 2-aminobenzothiazole and is known for its diverse biological activities.
作用機序
BTCA exerts its biological activity by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. BTCA has also been found to inhibit the activity of matrix metalloproteinases, enzymes that are responsible for the breakdown of extracellular matrix proteins. This inhibition is beneficial in the treatment of cancer, as it prevents the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects
BTCA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in the brain, and reduce inflammation. BTCA has also been found to increase the levels of glutathione, a potent antioxidant that protects cells from oxidative damage.
実験室実験の利点と制限
BTCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic and well-tolerated in animal studies. However, the limitations of BTCA include its poor solubility in water, which can limit its bioavailability, and its potential for off-target effects.
将来の方向性
There are several future directions for the research on BTCA. One area of interest is the development of BTCA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of BTCA in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, the potential of BTCA as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, should also be explored.
Conclusion
In conclusion, BTCA is a promising chemical compound that has shown potential in various fields of scientific research. Its diverse biological activities and potential applications make it an attractive target for further investigation. The synthesis method of BTCA is well-established, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
合成法
The synthesis of BTCA involves the reaction between 2-aminobenzothiazole and 4-chloro-3-nitrobenzene in the presence of potassium carbonate and dimethylformamide as a solvent. The reaction mixture is then treated with thiourea to obtain the desired product, BTCA. The purity of the synthesized BTCA is confirmed by thin-layer chromatography and spectral analysis.
科学的研究の応用
BTCA has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. BTCA has also been found to possess antimicrobial, antifungal, and anti-inflammatory properties.
特性
分子式 |
C16H12ClN3OS2 |
|---|---|
分子量 |
361.9 g/mol |
IUPAC名 |
N-[[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C16H12ClN3OS2/c1-9(21)18-16(22)19-10-6-7-11(12(17)8-10)15-20-13-4-2-3-5-14(13)23-15/h2-8H,1H3,(H2,18,19,21,22) |
InChIキー |
SJFQWNFVMXYKJC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
正規SMILES |
CC(=O)NC(=S)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)


![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)


![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)

![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)
